molecular formula C11H15BO3 B3024966 [4-(Cyclopentyloxy)phenyl]boronic acid CAS No. 871830-02-3

[4-(Cyclopentyloxy)phenyl]boronic acid

Cat. No.: B3024966
CAS No.: 871830-02-3
M. Wt: 206.05 g/mol
InChI Key: AAMPOFTVRYFQCX-UHFFFAOYSA-N
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Description

[4-(Cyclopentyloxy)phenyl]boronic acid: is an organic compound with the molecular formula C11H15BO3 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclopentyloxy group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of [4-(Cyclopentyloxy)phenyl]boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This occurs after the oxidative addition phase, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is water-soluble and may spread in water systems . Additionally, the compound’s reactivity in the Suzuki–Miyaura cross-coupling reaction can be influenced by the presence of other reagents and the specific conditions under which the reaction is carried out .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclopentyloxy)phenyl]boronic acid typically involves the reaction of 4-bromoanisole with cyclopentylmagnesium bromide to form 4-(cyclopentyloxy)phenylmagnesium bromide . This intermediate is then treated with trimethyl borate followed by hydrolysis to yield the desired boronic acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and the purity of reagents to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Cyclopentyloxy)phenyl]boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.

    Reduction: It can be reduced to form the corresponding boronate ester.

    Substitution: This compound is commonly used in to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as or .

    Reduction: Reagents like or .

    Substitution: Palladium catalysts and bases such as are typically used in Suzuki-Miyaura reactions.

Major Products:

    Phenol derivatives: from oxidation.

    Boronate esters: from reduction.

    Biaryl compounds: from Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Chemistry: [4-(Cyclopentyloxy)phenyl]boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their role in the development of sensors for detecting saccharides and other biomolecules.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the production of complex organic compounds.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid

Comparison: Compared to other boronic acids, [4-(Cyclopentyloxy)phenyl]boronic acid is unique due to the presence of the cyclopentyloxy group, which can influence its reactivity and the stability of the resulting products. This makes it particularly useful in specific synthetic applications where such properties are desirable.

Biological Activity

[4-(Cyclopentyloxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}BO3_3. Its structure features a phenyl ring substituted with a cyclopentyloxy group and a boronic acid functional group, which is crucial for its reactivity and biological interactions.

The mechanism of action of this compound primarily involves its ability to form reversible complexes with polyhydroxy compounds, such as sugars and other biomolecules. This property allows it to modulate biological processes by interacting with various cellular components, including enzymes and receptors.

Biological Activities

Research indicates that boronic acids, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, which is crucial in cancer cell proliferation. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and efficacy against cancer cells .
  • Antibacterial Activity : Some studies suggest that boronic acid derivatives possess antibacterial properties, potentially through their ability to interfere with bacterial cell wall synthesis or function .
  • Antifungal Activity : Similar mechanisms may apply to antifungal activities, where these compounds disrupt fungal cell integrity or metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of proteasome activity; enhanced efficacy in cancer models
AntibacterialEffective against various bacterial strains; mechanism involves disruption of cell wall synthesis
AntifungalDemonstrated antifungal properties in vitro; potential mechanisms include metabolic disruption

Case Study: Anticancer Properties

A study evaluating the anticancer effects of boronic acids indicated that this compound could inhibit the growth of specific cancer cell lines. The compound's mechanism involved the disruption of proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors within the cells. This suggests a promising avenue for further research in cancer therapeutics.

Case Study: Antibacterial Efficacy

In another investigation, this compound was tested against several bacterial strains. Results showed significant antibacterial activity, with the compound effectively inhibiting growth at low concentrations. The study highlighted the potential for developing new antibacterial agents based on boronic acid derivatives.

Future Directions

The ongoing research into this compound suggests several promising directions:

  • Optimization for Drug Development : Further modification of the compound could enhance its bioactivity and selectivity.
  • Exploration of Combination Therapies : Investigating the synergistic effects when combined with other therapeutic agents may yield more effective treatment protocols.
  • In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the therapeutic potential and safety profile.

Properties

IUPAC Name

(4-cyclopentyloxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10,13-14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMPOFTVRYFQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2CCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871830-02-3
Record name [4-(cyclopentyloxy)phenyl]boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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